molecular formula C10H11ClN2O3S B14899337 3-chloro-4-cyano-N-(2-methoxyethyl)benzenesulfonamide

3-chloro-4-cyano-N-(2-methoxyethyl)benzenesulfonamide

Cat. No.: B14899337
M. Wt: 274.72 g/mol
InChI Key: YRGRJBIRUUYAST-UHFFFAOYSA-N
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Description

3-Chloro-4-cyano-N-(2-methoxyethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by:

  • Chloro substituent at the 3-position.
  • Cyano group at the 4-position.
  • N-(2-methoxyethyl) group on the sulfonamide nitrogen.

This compound’s structure combines electron-withdrawing groups (Cl, CN) with a polar, ether-containing side chain. The 2-methoxyethyl side chain may contribute to solubility and pharmacokinetic properties.

Properties

Molecular Formula

C10H11ClN2O3S

Molecular Weight

274.72 g/mol

IUPAC Name

3-chloro-4-cyano-N-(2-methoxyethyl)benzenesulfonamide

InChI

InChI=1S/C10H11ClN2O3S/c1-16-5-4-13-17(14,15)9-3-2-8(7-12)10(11)6-9/h2-3,6,13H,4-5H2,1H3

InChI Key

YRGRJBIRUUYAST-UHFFFAOYSA-N

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-cyano-N-(2-methoxyethyl)benzenesulfonamide typically involves the reaction of 3-chloro-4-cyanobenzenesulfonyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-cyano-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The methoxyethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

    Reduction: Formation of 3-chloro-4-aminomethyl-N-(2-methoxyethyl)benzenesulfonamide.

    Oxidation: Formation of 3-chloro-4-cyano-N-(2-carboxyethyl)benzenesulfonamide.

Scientific Research Applications

3-chloro-4-cyano-N-(2-methoxyethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-cyano-N-(2-methoxyethyl)benzenesulfonamide depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The chloro and cyano groups can participate in interactions with active sites of enzymes, while the methoxyethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position

Compound Name 4-Position Substituent Key Properties/Bioactivity Reference
3-Chloro-4-cyano-N-(2-methoxyethyl)benzenesulfonamide Cyano (CN) Enhanced sulfonamide acidity; potential metalloenzyme inhibition
3-Amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide Amino (NH₂) Increased hydrogen bonding capacity; possible irritant
3-Chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide Methyl (CH₃) Reduced electron-withdrawing effect; indole moiety may target hydrophobic pockets
3-Chloro-4-methoxy-N-(furan/thienylmethyl)benzenesulfonamide Methoxy (OCH₃) Electron-donating group; lower sulfonamide acidity

Key Observations :

  • Cyano vs. Methoxy: The cyano group’s electron-withdrawing nature increases sulfonamide acidity, which is critical for interactions with metal ions in enzymes like HIV integrase (HIV IN) . Methoxy groups, being electron-donating, reduce acidity and may decrease inhibitory potency in such contexts.
  • Cyano vs. Amino: Amino groups enable hydrogen bonding but may reduce metabolic stability compared to cyano.

Variations in N-Substituents

Compound Name N-Substituent Bioactivity Relevance Reference
This compound 2-Methoxyethyl Balances hydrophilicity and flexibility; may improve blood-brain barrier penetration
3-Chloro-4-cyano-N-(1-methyl-2-oxoquinolin-6-yl)benzenesulfonamide 1-Methyl-2-oxoquinolin-6-yl Bromodomain-containing protein 1 inhibition (IC₅₀ = 450 nM)
3-Amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide Hydrochloride 2-Methoxyethyl Hydroxy group enables hydrogen bonding; hydrochloride salt improves solubility
3-Chloro-4-methyl-N-(indolylethyl)benzenesulfonamide 2-(2-Methylindol-3-yl)ethyl Hydrophobic interactions; potential CNS activity due to indole moiety

Key Observations :

  • Quinolinyl vs. 2-Methoxyethyl: Bulky aromatic substituents (e.g., quinolinyl) enhance target affinity but may reduce solubility. The 2-methoxyethyl group offers a balance between hydrophilicity and target engagement.
  • Indolylethyl Groups : These substituents can enhance penetration into hydrophobic binding pockets, as seen in kinase inhibitors .
Enzyme Inhibition
  • HIV Integrase (HIV IN): Styrylquinolin-7-yl-benzenesulfonamides with para-nitro groups show >90% inhibition due to increased sulfonamide acidity . The cyano group in the target compound may mimic this effect. Methoxy or methyl substituents reduce activity by 20–30% compared to nitro/cyano derivatives .
  • Bromodomain-containing Protein 1: 3-Chloro-4-cyano-N-(1-methyl-2-oxoquinolin-6-yl)benzenesulfonamide: IC₅₀ = 450 nM . The target compound’s 2-methoxyethyl group may lower potency compared to quinolinyl derivatives but improve selectivity.
Cytotoxicity and Selectivity
  • hCA IX/XII Inhibition: Compounds with chloro and hydroxy groups (e.g., 4-[5-(4-chlorophenyl)-3-(4-hydroxyphenyl)-pyrazol-1-yl]benzenesulfonamide) show selectivity for hCA XII (Kᵢ = 6.2–95 nM) . The target compound’s cyano group may enhance isoform selectivity via differential binding pocket interactions.

Data Tables

Table 1: Substituent Effects on Sulfonamide Acidity and Bioactivity

Position Substituent Electronic Effect Example Compound Bioactivity Impact
4- Cyano (CN) Strongly electron-withdrawing Target compound ↑ Acidity, ↑ metalloenzyme inhibition
4- Methoxy (OCH₃) Electron-donating 3-Chloro-4-methoxy-N-(thienylmethyl)benzenesulfonamide ↓ Acidity, ↓ HIV IN inhibition
4- Amino (NH₂) Electron-donating 3-Amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide ↑ Hydrogen bonding, irritant potential

Table 2: IC₅₀ Values for Bromodomain Inhibitors

Compound Name IC₅₀ (nM)
3-Chloro-4-cyano-N-(1-methyl-2-oxoquinolin-6-yl)benzenesulfonamide 450
4-Cyano-N-(8-fluoro-1,3-dimethyl-2-oxoquinolin-6-yl)-2-methoxybenzenesulfonamide 510

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